molecular formula C15H12BrNO2S B12984734 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole

Cat. No.: B12984734
M. Wt: 350.2 g/mol
InChI Key: FBSDNRXISWFDPV-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfonyl group attached to the indole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 2-methyl-1-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenylsulfonyl group can be reduced to a phenyl group under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 3-azido-2-methyl-1-(phenylsulfonyl)-1H-indole or 3-thio-2-methyl-1-(phenylsulfonyl)-1H-indole.

    Oxidation: Formation of 3-bromo-2-formyl-1-(phenylsulfonyl)-1H-indole or 3-bromo-2-carboxy-1-(phenylsulfonyl)-1H-indole.

    Reduction: Formation of 3-bromo-2-methyl-1-phenyl-1H-indole.

Scientific Research Applications

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The bromine atom and phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-(dimethoxymethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-indole is unique due to its specific substitution pattern on the indole ring. The presence of both a bromine atom and a phenylsulfonyl group imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C15H12BrNO2S

Molecular Weight

350.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-bromo-2-methylindole

InChI

InChI=1S/C15H12BrNO2S/c1-11-15(16)13-9-5-6-10-14(13)17(11)20(18,19)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

FBSDNRXISWFDPV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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